molecular formula C12H15N5O B254153 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one

5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one

カタログ番号 B254153
分子量: 245.28 g/mol
InChIキー: ZAMQJWMQKYXECR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one is a compound that belongs to the class of triazine derivatives. It is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) and has been extensively studied for its potential applications in cancer therapy.

作用機序

The mechanism of action of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one involves the inhibition of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one. 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one are enzymes that play a crucial role in the regulation of the cell cycle. They are activated by cyclins and drive the progression of the cell cycle. The compound binds to the ATP-binding site of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one and prevents their activation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. In addition, the compound has been shown to enhance the efficacy of other anticancer drugs when used in combination.

実験室実験の利点と制限

One of the main advantages of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one is its potency and selectivity for 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one. It has been shown to be effective at low concentrations and has minimal toxicity to normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one. One area of research is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another area of research is the investigation of the compound's potential applications in other diseases, such as neurodegenerative disorders. Finally, there is a need for further studies to optimize the formulation and delivery of the compound for in vivo use.
Conclusion:
In conclusion, 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one is a promising compound with potential applications in cancer therapy. Its potent and selective inhibition of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one makes it a promising candidate for further development as an anticancer drug. However, further research is needed to optimize its formulation and delivery and to explore its potential applications in other diseases.

合成法

The synthesis of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-(dimethylamino)aniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to obtain the final compound. The synthesis method has been well-established and has been reported in several literature sources.

科学的研究の応用

5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one, which are important regulators of the cell cycle. 5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one are frequently overexpressed in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis. The compound has been tested in vitro and in vivo for its anticancer activity and has shown promising results.

特性

製品名

5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one

分子式

C12H15N5O

分子量

245.28 g/mol

IUPAC名

5-[4-(dimethylamino)anilino]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C12H15N5O/c1-8-11(14-12(18)16-15-8)13-9-4-6-10(7-5-9)17(2)3/h4-7H,1-3H3,(H2,13,14,16,18)

InChIキー

ZAMQJWMQKYXECR-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NC2=CC=C(C=C2)N(C)C

正規SMILES

CC1=NNC(=O)N=C1NC2=CC=C(C=C2)N(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。